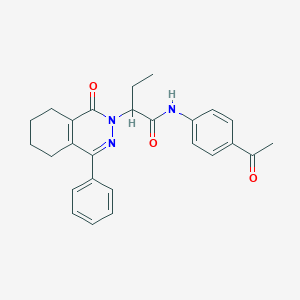
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate, also known as MMPO, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MMPO is a pyrrolidine derivative that exhibits interesting biological and pharmacological properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the brain. This compound has been shown to inhibit the release of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to modulate the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to changes in behavior and mood. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its high yield and purity, making it a reliable compound for testing. However, one limitation is its potential toxicity, which requires careful handling and dosing.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate. One potential application is in the treatment of depression and anxiety disorders, as this compound has been shown to modulate neurotransmitter systems involved in mood regulation. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as this compound has been shown to increase BDNF levels, which may promote neuronal survival and plasticity. Further research is needed to fully understand the potential therapeutic applications of this compound and its mechanism of action.
Synthesemethoden
The synthesis of 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves the condensation of 4-methylacetophenone and 3-methoxybenzaldehyde followed by a reaction with pyrrolidine-3-carboxylic acid and ethyl chloroformate. The resulting compound is purified through column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases such as arthritis, neuropathic pain, and epilepsy.
Eigenschaften
Molekularformel |
C22H23NO5 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23NO5/c1-14-7-9-16(10-8-14)21(25)15(2)28-22(26)17-11-20(24)23(13-17)18-5-4-6-19(12-18)27-3/h4-10,12,15,17H,11,13H2,1-3H3 |
InChI-Schlüssel |
FBGQEZPAQNSGBF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)



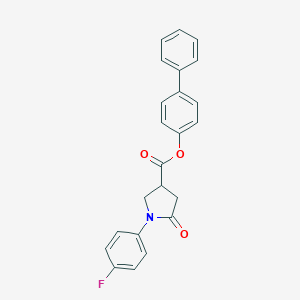

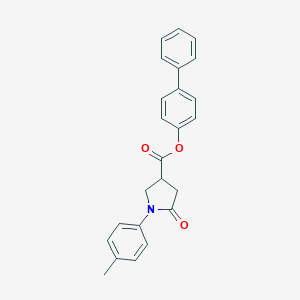

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)

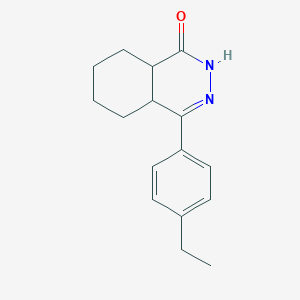
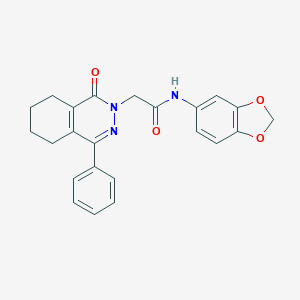
![N-[3-(methylthio)phenyl]-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide](/img/structure/B271023.png)
